Sipholenone-A

Vue d'ensemble

Description

Sipholenone-A is a marine natural product isolated from the Red Sea sponge Callyspongia siphonella . This compound has also shown potential in reversing multidrug resistance (MDR) in tumor cells overexpressing P-glycoprotein (P-gp).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthetic routes for Sipholenone-A are complex and typically involve multiple steps. The starting materials are often derived from natural sources, such as marine organisms, and undergo various chemical transformations. Key reaction conditions include the use of strong oxidizing agents, protective groups, and specific catalysts to achieve the desired structural modifications.

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily studied in research settings. large-scale production would likely involve optimizing the synthetic routes for higher yields and purity, as well as developing cost-effective methods for extraction and purification from natural sources.

Analyse Des Réactions Chimiques

Types of Reactions

Sipholenone-A undergoes several types of chemical reactions, including:

Oxidation: : Conversion of functional groups to more oxidized forms.

Reduction: : Reduction of double or triple bonds to single bonds.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: : Typical reagents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

Substitution: : Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are used.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities and properties.

Applications De Recherche Scientifique

Chemical Properties and Structure

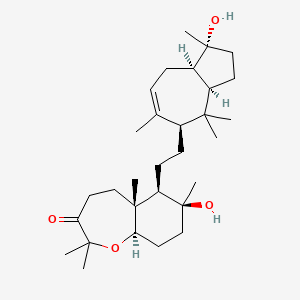

Sipholenone-A is characterized by its unique chemical structure, which contributes to its biological activity. The complete assignment of its and NMR spectra has been achieved, providing insights into its molecular configuration and potential reactivity .

Pharmacological Applications

1. Antimicrobial Activity

this compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues.

2. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been found to induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism involves the modulation of apoptotic pathways, which could lead to the development of novel cancer therapies.

3. Anti-inflammatory Effects

this compound has also been investigated for its anti-inflammatory effects. Research indicates that it can reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis and colitis.

Biochemical Applications

1. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it shows promise as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

2. Signal Transduction Modulation

this compound may influence various signal transduction pathways, including those related to cell proliferation and survival. This modulation can provide insights into cellular responses under stress conditions and contribute to understanding disease mechanisms.

Environmental Applications

1. Bioremediation

Given its marine origins, this compound has potential applications in bioremediation efforts, particularly in degrading pollutants in marine environments. Its effectiveness in breaking down hydrocarbons makes it a candidate for cleaning oil spills and other environmental contaminants.

2. Marine Ecology Studies

The compound is also valuable in ecological research, particularly concerning marine biodiversity and ecosystem health. Its presence in specific sponge species can indicate environmental changes and serve as a biomarker for assessing marine ecosystem integrity.

Case Studies

Mécanisme D'action

Sipholenone-A exerts its effects primarily through the inhibition of P-glycoprotein (P-gp), a protein that pumps drugs out of cancer cells, leading to multidrug resistance. By inhibiting P-gp, this compound enhances the effectiveness of chemotherapeutic agents, allowing them to remain inside the cancer cells and exert their cytotoxic effects.

Molecular Targets and Pathways

The primary molecular target of this compound is P-glycoprotein (P-gp). The compound interacts with P-gp, preventing it from expelling chemotherapeutic drugs from cancer cells. This interaction enhances the intracellular concentration of chemotherapeutic agents, leading to increased cytotoxicity.

Comparaison Avec Des Composés Similaires

Sipholenone-A is compared to other triterpenes and marine natural products with similar structures and biological activities. Some similar compounds include:

Sipholenols A and L

Sipholenone E

Siphonellinol D

These compounds also exhibit cytotoxic and antiproliferative activities, but this compound is unique in its ability to reverse multidrug resistance in P-gp-overexpressing tumor cells.

Activité Biologique

Sipholenone-A, a sipholane triterpenoid derived from the marine sponge Callyspongia siphonella, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides an in-depth analysis of its biological activity, supported by research findings, data tables, and case studies.

1. Overview of this compound

This compound is one of several bioactive metabolites isolated from marine sponges. These compounds are known for their structural complexity and pharmacological potential. This compound has been linked to significant biological activities, including the reversal of multidrug resistance (MDR) in cancer cells and antimicrobial effects.

2.1 Reversal of P-glycoprotein-Mediated MDR

Research has demonstrated that this compound effectively reverses P-glycoprotein (P-gp)-mediated MDR in cancer cells. In a study involving KB-C2 cells (a human cervical carcinoma cell line), this compound increased the sensitivity of these resistant cells to various anticancer drugs, significantly enhancing their cytotoxic effects. The increase in drug accumulation was attributed to the inhibition of P-gp-mediated drug efflux, leading to higher intracellular concentrations of chemotherapeutic agents like colchicine and paclitaxel .

2.2 In Vitro Studies

A study reported that this compound exhibited an IC50 value greater than 50 μM without showing toxicity to non-resistant cell lines. This suggests a selective action against P-gp-overexpressing cells, making it a promising candidate for further development as a therapeutic agent in overcoming drug resistance .

3.1 Antibacterial Properties

This compound has demonstrated considerable antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays revealed inhibition ratios ranging from 39% to over 60% against various bacterial strains, highlighting its potential as an antimicrobial agent .

3.2 Minimum Inhibitory Concentration (MIC)

The MIC values for this compound and related compounds were assessed, with notable results indicating effective concentrations against S. aureus. For instance, one study reported an MIC of 6.25 µg/mL for certain metabolites compared to a control (ciprofloxacin) at 1.25 µg/mL, suggesting that these compounds could serve as future drug leads .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Molecular docking studies have identified potential binding sites on target proteins involved in bacterial resistance mechanisms, such as elongation factor G (EF-G), which is vital for protein biosynthesis in bacteria . This insight aids in the design of more potent derivatives.

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Compound | Inhibition Ratio (%) | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | 60.90 | 6.25 | MRSA |

| Compound 11 | 50.37 | 6.25 | Staphylococcus aureus |

| Callysterol | 39.37 | Not determined | Various bacteria |

Case Study: Reversal of MDR in Cancer Cells

In a controlled experiment, this compound was administered to KB-C2 cells alongside standard chemotherapeutics. The results indicated a marked increase in drug retention and cytotoxicity compared to untreated controls:

- Control Group : Standard drug treatment without this compound.

- Experimental Group : Standard drug treatment with this compound.

The experimental group showed a 16-fold increase in sensitivity to colchicine compared to controls, demonstrating the compound's potential as an adjunct therapy in cancer treatment .

Propriétés

IUPAC Name |

(5aR,6R,7S,9aR)-6-[2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-7-hydroxy-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydrobenzo[b]oxepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-19-9-10-22-21(13-17-29(22,7)32)26(2,3)20(19)11-12-23-28(6)16-14-24(31)27(4,5)34-25(28)15-18-30(23,8)33/h9,20-23,25,32-33H,10-18H2,1-8H3/t20-,21+,22+,23+,25+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZQMXLIWZQEEU-KOGSSWOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(CCC2(C)O)C(C1CCC3C4(CCC(=O)C(OC4CCC3(C)O)(C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H](CC[C@@]2(C)O)C([C@H]1CC[C@@H]3[C@]4(CCC(=O)C(O[C@@H]4CC[C@]3(C)O)(C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321625 | |

| Record name | NSC378978 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78518-74-8 | |

| Record name | SIPHOLENONE-A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC378978 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.